

Whitepaper: Synthesis, Isolation, and Structural Characterization of Ceftizoxime S-Oxide Reference Standards

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Compound of Interest

Compound Name:	Ceftizoxime S-Oxide Impurity
CAS No.:	79226-66-7
Cat. No.:	B601399

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Executive Summary & Mechanistic Rationale

In the pharmaceutical development and quality control of β -lactam antibiotics, the identification and quantification of degradation products are critical for ensuring drug efficacy and patient safety. Ceftizoxime, a third-generation cephalosporin, is highly susceptible to oxidative degradation. The primary degradation pathway involves the electrophilic attack on the nucleophilic thioether sulfur of the cephem ring, yielding Ceftizoxime S-Oxide (CAS: 79226-66-7)[1][2].

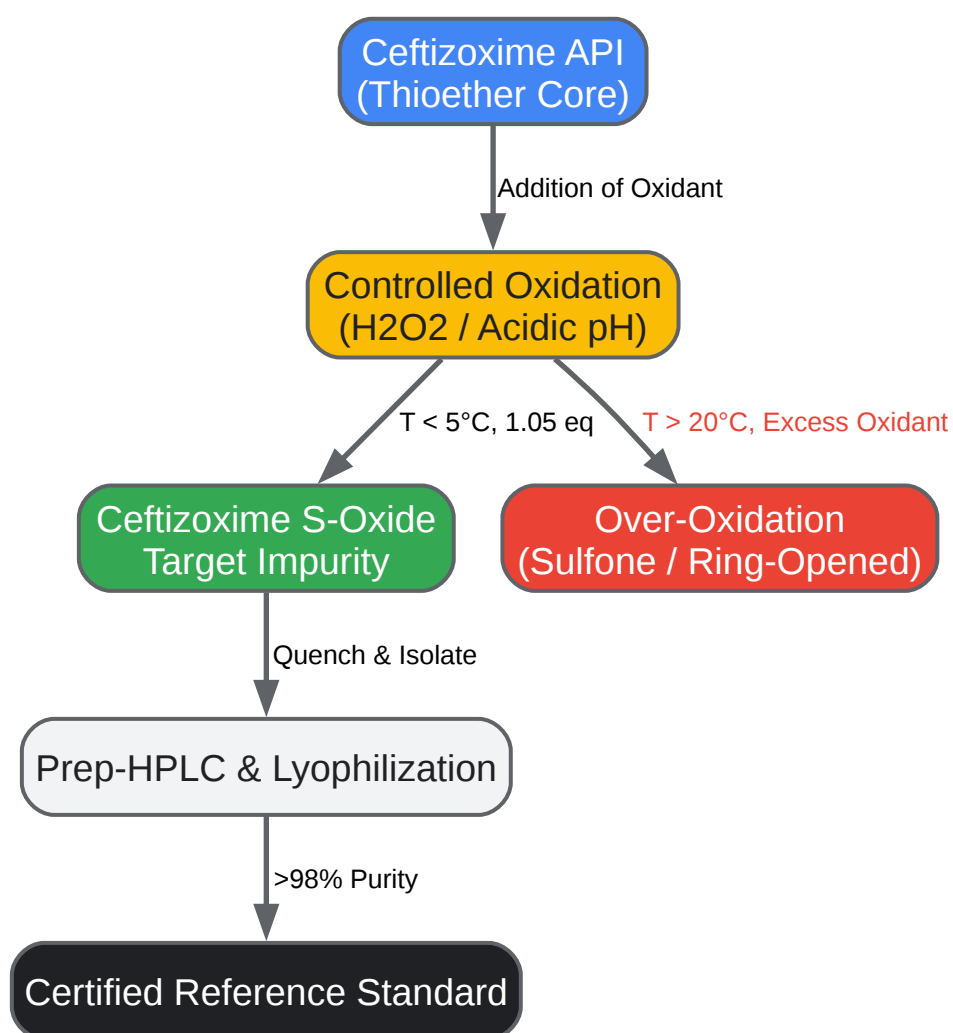
As a Senior Application Scientist, I approach the synthesis of this impurity not merely as a chemical reaction, but as a highly controlled kinetic trapping exercise. The thioether sulfur in β -lactams is electron-rich and readily reacts with environmental or residual peroxides (such as hydrogen peroxide or peracetic acid used in manufacturing environments)[3]. The challenge in synthesizing the S-oxide reference standard lies in the precise control of the oxidation state: insufficient oxidation leaves unreacted Active Pharmaceutical Ingredient (API), while over-

oxidation yields the sulfone derivative or triggers hydrolytic cleavage of the fragile β -lactam ring[4].

This guide outlines a self-validating, field-proven methodology for the synthesis, purification, and orthogonal characterization of the Ceftizoxime S-Oxide standard.

Synthesis Workflow and Reaction Dynamics

The synthesis relies on the controlled stoichiometric addition of an oxidant under strict thermal regulation. We utilize hydrogen peroxide (H_2O_2) in a mildly acidic environment rather than stronger peracids to prevent the spontaneous decomposition of the β -lactam core.



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Workflow for the controlled synthesis and purification of Ceftizoxime S-Oxide.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and reproducibility.

Step 1: Substrate Solubilization & Thermal Equilibration

- Action: Suspend 5.0 g of Ceftizoxime API in 50 mL of a 50:50 (v/v) mixture of Methanol and 0.1 M Sodium Acetate buffer (pH 5.0). Cool the reactor to 0–5°C using an ice-brine bath.
- Causality: The pH 5.0 buffer prevents base-catalyzed hydrolysis of the β -lactam ring, which rapidly degrades at pH > 7[3]. The low temperature reduces the kinetic energy of the system, effectively raising the activation energy barrier for the secondary oxidation (sulfoxide to sulfone), thus trapping the intermediate S-oxide.

Step 2: Controlled Oxidation

- Action: Dropwise addition of 1.05 molar equivalents of 30% H₂O₂ over 30 minutes. Maintain vigorous stirring.
- Causality: The slight 0.05 eq excess compensates for the natural decomposition of H₂O₂ in solution. Dropwise addition prevents localized thermal spikes (exotherms) that would otherwise catalyze ring-opening decarboxylation[4].

Step 3: Self-Validating In-Process Control (IPC)

- Action: After 2 hours of stirring at 0–5°C, withdraw a 10 μ L aliquot. Quench immediately in 1 mL of mobile phase and analyze via rapid UHPLC (C18, 254 nm).
- Validation Logic: The reaction is only permitted to proceed to quenching if the unreacted Ceftizoxime API peak area is <1.0% and the sulfone byproduct is <0.5%. If API >1.0%, an additional 0.02 eq of H₂O₂ is added. This ensures the protocol adapts to slight variations in reagent potency.

Step 4: Quenching and Isolation

- Action: Add 1.2 equivalents of cold aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir for 15 minutes.

- Causality: Thiosulfate acts as a sacrificial reductant, instantaneously neutralizing unreacted peroxides and halting the oxidation cascade.
- Action: Evaporate the methanol under reduced pressure at <25°C. Lyophilize the remaining aqueous suspension to yield the crude S-oxide.

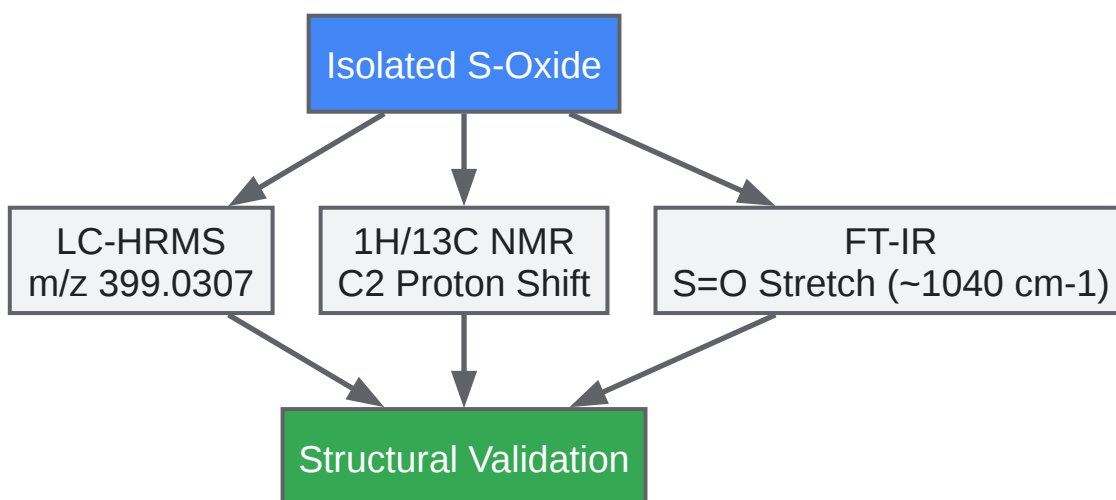
Preparative Purification Strategy

Crude mixtures contain trace unreacted API, sulfones, and inorganic salts. To achieve >98% purity required for a reference standard, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is mandatory.

- Stationary Phase: C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 40% B over 30 minutes.
- Causality for Mobile Phase: Formic acid maintains the protonation of the carboxylate group on the cephem ring, ensuring sharp peak shapes and preventing column secondary interactions, while being fully volatile for subsequent lyophilization.

Structural Elucidation and Characterization

Once isolated, the standard must undergo rigorous orthogonal testing to prove its identity and purity. The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom, often resulting in a mixture of R and S diastereomers, which is a critical characteristic of this impurity[5].



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Orthogonal analytical techniques for the structural elucidation of Cefprozime S-Oxide.

Quantitative Data Summaries

The following tables summarize the expected physicochemical and analytical data required to certify the Cefprozime S-Oxide standard[2][5][6].

Table 1: Physicochemical Properties of Cefprozime S-Oxide

Property	Specification / Value
Chemical Name	(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide
CAS Number	79226-66-7
Molecular Formula	C13H13N5O6S2
Molecular Weight	399.41 g/mol
Exact Mass	399.03072 Da
Appearance	White to pale yellow crystalline powder
Solubility	Soluble in DMSO, sparingly soluble in Methanol and Water

Table 2: Analytical Characterization Signatures

Analytical Technique	Key Diagnostic Feature	Mechanistic Rationale
LC-HRMS (ESI+)	[M+H] ⁺ at m/z 400.0380	Confirms the addition of exactly one oxygen atom (+16 Da) compared to the parent API (m/z 384.04).
¹ H-NMR (DMSO- d ₆)	Downfield shift of C2 protons (AB quartet at ~3.8 - 4.2 ppm)	The strongly electron-withdrawing nature of the newly formed S=O bond deshields the adjacent methylene protons at the C2 position.
FT-IR Spectroscopy	Strong absorption band at ~1030 - 1050 cm ⁻¹	Corresponds to the characteristic S=O stretching vibration, absent in the unoxidized API.
HPLC (Purity)	Relative Retention Time (RRT) ~0.85 vs API	The increased polarity of the sulfoxide moiety reduces its retention time on a C18 reverse-phase column compared to the parent drug.

Conclusion

The synthesis and characterization of the Ceftizoxime S-Oxide standard require a deep understanding of β -lactam reactivity. By strictly controlling the reaction kinetics through temperature and pH modulation, and by employing a self-validating IPC framework, scientists can reliably generate this critical impurity[3]. Subsequent orthogonal characterization via HRMS, NMR, and IR ensures the structural integrity of the standard, providing an indispensable tool for pharmaceutical quality assurance and regulatory compliance[5].

References

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